Fosaprepitant Dimeglumin

Übersicht

Beschreibung

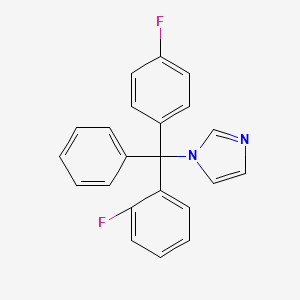

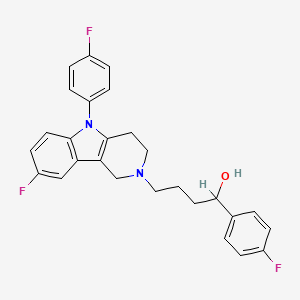

Fosaprepitant Dimeglumine is a water-soluble phosphorylated prodrug of aprepitant, which is rapidly converted to aprepitant in vivo following intravenous administration . Aprepitant is an antagonist of human substance P neurokinin 1 receptors and is used primarily for the prevention of nausea and vomiting associated with highly and moderately emetogenic chemotherapy .

Wissenschaftliche Forschungsanwendungen

Fosaprepitant Dimeglumine is extensively used in the medical field, particularly in oncology, for the prevention of chemotherapy-induced nausea and vomiting. It is often used in combination with other antiemetic agents such as dexamethasone and serotonin 5-HT3 receptor antagonists . Additionally, it is being studied for its potential use in other conditions that involve substance P neurokinin 1 receptor pathways .

Wirkmechanismus

Target of Action

Fosaprepitant dimeglumine primarily targets the substance P/neurokinin 1 (NK1) receptors . These receptors play a crucial role in the vomiting reflex, making them an important target for antiemetic drugs .

Mode of Action

Fosaprepitant dimeglumine is a prodrug of aprepitant . Once administered, it is rapidly converted into aprepitant, which acts as an antagonist to the NK1 receptors . By blocking these receptors, aprepitant inhibits the binding of substance P, a neurotransmitter involved in inducing nausea and vomiting .

Biochemical Pathways

The primary biochemical pathway affected by fosaprepitant is the neurokinin pathway . Substance P, a key neurotransmitter in this pathway, binds to NK1 receptors to induce vomiting. By antagonizing these receptors, fosaprepitant prevents substance P binding, thereby inhibiting the vomiting reflex .

Pharmacokinetics

Fosaprepitant is rapidly converted into aprepitant in the body, with its blood concentration peaking at the end of the infusion . The main pharmacokinetic parameters are as follows: T max was 0.333 h; C max was 4.316 μg/mL; AUC 0-t is 2.090 h·μg·mL -1; AUC 0-∞ is 2.098 h·μg·mL -1 . Aprepitant is a substrate, inhibitor, and inducer of CYP3A4 and an inducer of CYP2C9 , which can lead to multiple drug interactions .

Result of Action

The molecular and cellular effects of fosaprepitant’s action result in the prevention of acute and delayed nausea and vomiting associated with chemotherapy . This is achieved through the antagonism of NK1 receptors, which inhibits the vomiting reflex triggered by substance P .

Action Environment

The efficacy and stability of fosaprepitant can be influenced by environmental factors. For instance, the reconstituted final drug solution is stable for 24 hours at ambient room temperature . Furthermore, the drug’s effectiveness can be affected by the emetogenicity of the chemotherapy being used . It has been found to be more effective as part of an antiemetic regimen in patients receiving highly emetogenic chemotherapy .

Biochemische Analyse

Biochemical Properties

Fosaprepitant Dimeglumine acts as a therapeutic agent to treat chemotherapy-induced nausea and vomiting . It is rapidly converted to Aprepitant, a substance P/neurokinin-1 (NK1) receptor antagonist . This interaction with the NK1 receptor is crucial for its role in biochemical reactions. Aprepitant is a substrate, inhibitor, and inducer of CYP3A4, and an inducer of CYP2C9 . These interactions with enzymes play a significant role in its metabolism .

Cellular Effects

Fosaprepitant Dimeglumine exerts its effects on various types of cells, primarily those undergoing chemotherapy. It prevents acute and delayed nausea and vomiting associated with chemotherapy treatment . The drug influences cell function by inhibiting the substance P/neurokinin 1 (NK1) receptor , which plays a key role in the vomiting reflex.

Molecular Mechanism

Fosaprepitant Dimeglumine, once converted to Aprepitant, acts as a selective high-affinity antagonist at substance P/neurokinin 1 (NK1) receptors . It has little or no affinity for serotonin (5-HT3), dopamine, and corticosteroid receptors . Aprepitant has been shown in animal models to inhibit emesis induced by cytotoxic chemotherapeutic agents, such as cisplatin, via central actions .

Temporal Effects in Laboratory Settings

The effects of Fosaprepitant Dimeglumine over time in laboratory settings have been observed in several studies. It is known that Fosaprepitant Dimeglumine is rapidly converted to Aprepitant within 30 minutes after the end of infusion

Metabolic Pathways

Fosaprepitant Dimeglumine is metabolized primarily by CYP3A4 with minor metabolism by CYP1A2 and CYP2C19 . Seven metabolites of Aprepitant, which are only weakly active, have been identified in human plasma .

Transport and Distribution

It is known that Fosaprepitant Dimeglumine is administered intravenously , suggesting that it is distributed via the circulatory system.

Subcellular Localization

It is known that Aprepitant crosses the blood-brain barrier and occupies brain NK1 receptors , indicating its presence in the central nervous system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of fosaprepitant meglumine involves the phosphorylation of aprepitant. The process typically includes the reaction of aprepitant with phosphoryl chloride in the presence of a base, followed by the addition of meglumine to form the final product .

Industrial Production Methods: Industrial production of fosaprepitant meglumine involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions: Fosaprepitant Dimeglumine undergoes hydrolysis to convert into its active form, aprepitant. This hydrolysis occurs rapidly in vivo, making it an effective prodrug .

Common Reagents and Conditions: The hydrolysis reaction typically requires aqueous conditions and occurs at physiological pH. No additional reagents are necessary for this conversion .

Major Products Formed: The primary product formed from the hydrolysis of fosaprepitant meglumine is aprepitant, which is the active antiemetic agent .

Vergleich Mit ähnlichen Verbindungen

- Aprepitant

- Rolapitant

- Netupitant

Comparison: Fosaprepitant Dimeglumine is unique in its rapid conversion to aprepitant, providing a quick onset of action. Unlike aprepitant, which is administered orally, fosaprepitant meglumine is administered intravenously, making it suitable for patients who cannot take oral medications . Rolapitant and netupitant are also neurokinin 1 receptor antagonists but differ in their pharmacokinetic profiles and administration routes .

Fosaprepitant Dimeglumine stands out due to its efficacy in preventing both acute and delayed chemotherapy-induced nausea and vomiting, its rapid conversion to the active form, and its suitability for intravenous administration .

Eigenschaften

CAS-Nummer |

265121-04-8 |

|---|---|

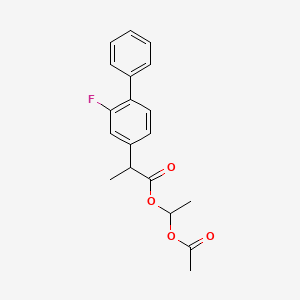

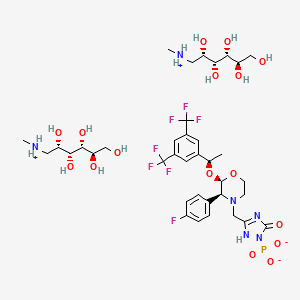

Molekularformel |

C30H39F7N5O11P |

Molekulargewicht |

809.6 g/mol |

IUPAC-Name |

[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C23H22F7N4O6P.C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);4-13H,2-3H2,1H3/t12-,19+,20-;4-,5+,6+,7+/m10/s1 |

InChI-Schlüssel |

UGJUJYSRBQWCEK-GGXTVIBHSA-N |

SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O |

Isomerische SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Kanonische SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O |

Aussehen |

white solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

MK0517; MK 0517; MK-0517; Fosaprepitant; Fosaprepitant dimeglumine; Emend; Inemend. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.